![molecular formula C13H13N5O B4287039 1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4287039.png)
1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide
Overview
Description
1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as GSK-3 inhibitor VIII and has been shown to have a variety of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide involves the inhibition of GSK-3 activity. This enzyme plays a crucial role in several signaling pathways in the brain, including the Wnt signaling pathway, which is involved in the regulation of neuronal development and synaptic plasticity. Inhibition of GSK-3 activity by this compound has been shown to have a variety of effects on neuronal function, including increased neurite outgrowth, enhanced synaptic plasticity, and improved cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on neuronal function, 1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide has also been shown to have several biochemical and physiological effects. These include inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune function, and modulation of the activity of several other signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide in lab experiments is its specificity for GSK-3 inhibition. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of GSK-3 in various biological processes. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effect.
Future Directions
There are several future directions for research on 1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide. One area of interest is in the development of more potent GSK-3 inhibitors that can be used at lower concentrations. Another area of research is in the identification of new targets for this compound, which could expand its potential applications beyond the field of neuroscience. Finally, there is also interest in exploring the potential therapeutic applications of this compound for the treatment of neurological disorders such as Alzheimer's disease and bipolar disorder.
Scientific Research Applications
1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the main areas of research is in the field of neuroscience, where this compound has been shown to inhibit glycogen synthase kinase-3 (GSK-3) activity. GSK-3 is a key regulator of several signaling pathways in the brain and has been implicated in the pathogenesis of several neurological disorders, including Alzheimer's disease, bipolar disorder, and schizophrenia.
properties
IUPAC Name |
1-methyl-N-(1-methylbenzimidazol-2-yl)pyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-17-8-7-10(16-17)12(19)15-13-14-9-5-3-4-6-11(9)18(13)2/h3-8H,1-2H3,(H,14,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWQHCGCZAYMLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=NC3=CC=CC=C3N2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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